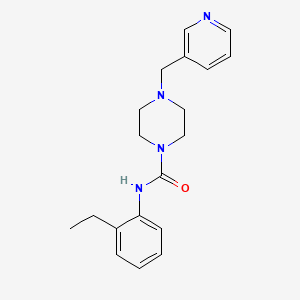
N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPC is a piperazine derivative that has been synthesized and studied for its effects on various physiological and biochemical processes.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the significant applications of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is in the treatment of anxiety and depression. Studies have shown that N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has anxiolytic and antidepressant effects in animal models and may be a potential candidate for the development of new drugs for these conditions. N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide also has affinity for various receptors such as 5-HT1A, 5-HT2A, and D2 receptors, which may play a role in its therapeutic properties.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, modulation of gene expression, and alterations in protein synthesis. N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is its relatively low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, one limitation is its poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. One area of research is the development of new drugs based on N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide for the treatment of anxiety and depression. Another area of research is the investigation of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its effects on various biochemical and physiological processes.
Conclusion
In conclusion, N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that has potential therapeutic properties and has been studied for its effects on various physiological and biochemical processes. The synthesis method of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide involves the reaction of 2-ethylbenzoyl chloride with 3-pyridinemethanol in the presence of triethylamine. N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects, as well as potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-17-7-3-4-8-18(17)21-19(24)23-12-10-22(11-13-23)15-16-6-5-9-20-14-16/h3-9,14H,2,10-13,15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWKTVIVLMRFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285100.png)
![N-(4-ethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285106.png)
![N-ethyl-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285109.png)
![N-(3-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285124.png)
![N-(3-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285129.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3,5-dimethylphenyl)-1-piperazinecarboxamide](/img/structure/B4285143.png)
![methyl 3-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4285146.png)

![N-[3-(methylthio)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4285162.png)



![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4285192.png)
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)